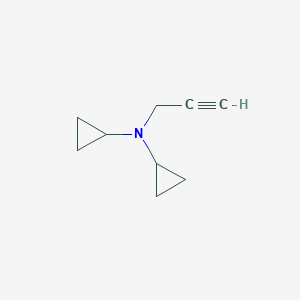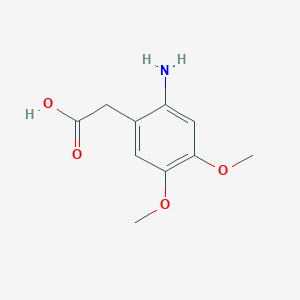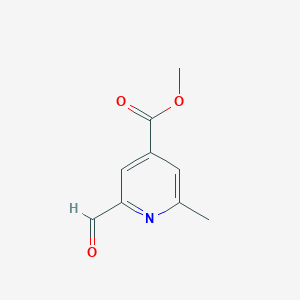
Methyl 2-formyl-6-methylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-6-methylisonicotinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of isonicotinic acid and features a formyl group and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-methylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality.
化学反应分析
Types of Reactions
Methyl 2-formyl-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-carboxy-6-methylisonicotinic acid.
Reduction: 2-hydroxymethyl-6-methylisonicotinate.
Substitution: 2-formyl-6-halogenomethylisonicotinate.
科学研究应用
Methyl 2-formyl-6-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-formyl-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Methyl 2-formyl-6-methylisonicotinate can be compared with other similar compounds such as:
Methyl isonicotinate: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.
Methyl nicotinate: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-nitrotoluene: An isomer with a nitro group instead of a formyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
methyl 2-formyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-8(5-11)10-6/h3-5H,1-2H3 |
InChI 键 |
VAGVEQGDRLECIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


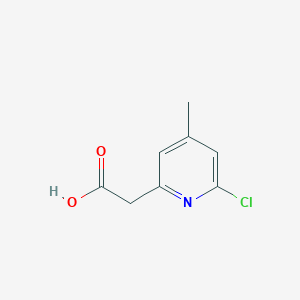
![1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14868315.png)
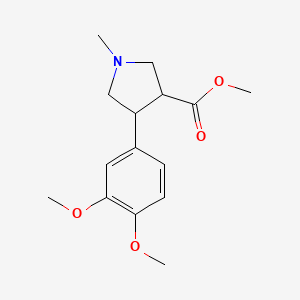
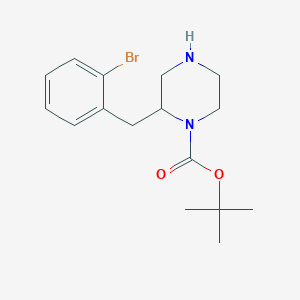
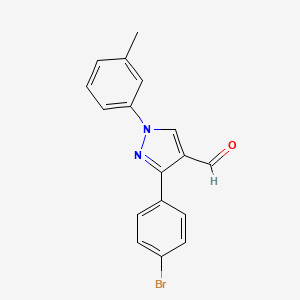

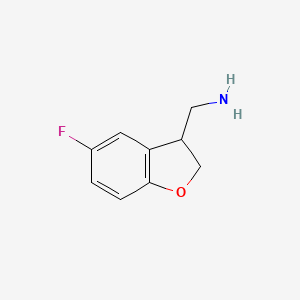
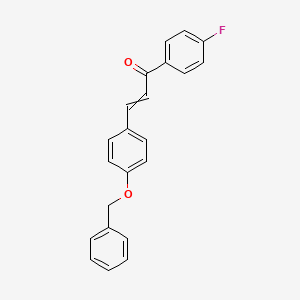
![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
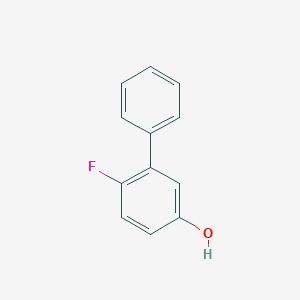
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

